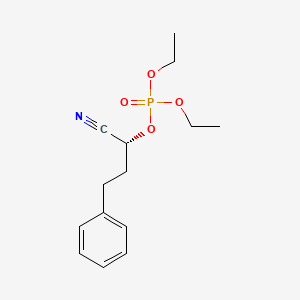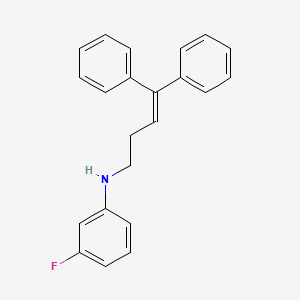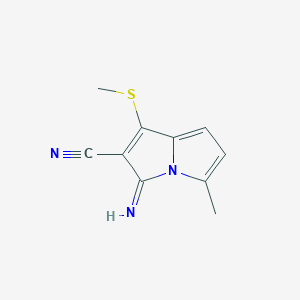![molecular formula C10H22OSi B12588976 1-[(2,3-Dimethylbutan-2-yl)(dimethyl)silyl]ethan-1-one CAS No. 595556-95-9](/img/structure/B12588976.png)
1-[(2,3-Dimethylbutan-2-yl)(dimethyl)silyl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2,3-Dimethylbutan-2-yl)(dimethyl)silyl]ethan-1-one is a chemical compound with a unique structure that includes a silyl group attached to an ethanone backbone.
Métodos De Preparación
The synthesis of 1-[(2,3-Dimethylbutan-2-yl)(dimethyl)silyl]ethan-1-one typically involves the reaction of 2,3-dimethylbutan-2-yl chloride with dimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The product is then purified using standard techniques such as distillation or chromatography .
This may include the use of continuous flow reactors and automated purification systems to increase yield and efficiency .
Análisis De Reacciones Químicas
1-[(2,3-Dimethylbutan-2-yl)(dimethyl)silyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding silyl ethers or ketones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, leading to the formation of silyl alcohols.
Common reagents and conditions used in these reactions include anhydrous solvents, inert atmospheres (e.g., nitrogen or argon), and controlled temperatures to ensure selective and efficient transformations. Major products formed from these reactions include silyl ethers, alcohols, and substituted ethanones .
Aplicaciones Científicas De Investigación
1-[(2,3-Dimethylbutan-2-yl)(dimethyl)silyl]ethan-1-one has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the preparation of silicon-based materials, which have applications in electronics and coatings.
Biological Studies: Researchers use this compound to study the effects of silyl groups on biological activity and molecular interactions.
Mecanismo De Acción
The mechanism of action of 1-[(2,3-Dimethylbutan-2-yl)(dimethyl)silyl]ethan-1-one involves its interaction with various molecular targets. The silyl group can enhance the lipophilicity of the compound, facilitating its passage through cell membranes. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-[(2,3-Dimethylbutan-2-yl)(dimethyl)silyl]ethan-1-one can be compared with other silyl-containing compounds such as:
Trimethylsilyl Ethane: Similar in structure but with different steric and electronic properties.
Tert-Butyldimethylsilyl Ethane: Offers greater steric hindrance and stability compared to this compound.
Triisopropylsilyl Ethane: Known for its bulkiness and resistance to hydrolysis.
The uniqueness of this compound lies in its balance of steric hindrance and reactivity, making it a versatile intermediate in organic synthesis .
Propiedades
Número CAS |
595556-95-9 |
|---|---|
Fórmula molecular |
C10H22OSi |
Peso molecular |
186.37 g/mol |
Nombre IUPAC |
1-[2,3-dimethylbutan-2-yl(dimethyl)silyl]ethanone |
InChI |
InChI=1S/C10H22OSi/c1-8(2)10(4,5)12(6,7)9(3)11/h8H,1-7H3 |
Clave InChI |
PDMNFPHHSPNMJU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C)(C)[Si](C)(C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine], 1'-(3-pyridazinyl)-](/img/structure/B12588908.png)
![Benzoic acid, 3-[[[(2'-methyl[1,1'-biphenyl]-4-yl)oxy]acetyl]amino]-](/img/structure/B12588914.png)




![Benzamide, 3-[2-chloro-4-(trifluoromethyl)phenoxy]-N-5-thiazolyl-](/img/structure/B12588939.png)
![6-Chloro-3-(6-methoxypyridin-2-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12588942.png)


![2-[(4-Hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)oxy]-2-phenylethyl benzoate](/img/structure/B12588956.png)
![1-Methyl-2-{(E)-[4-(trifluoromethyl)phenyl]diazenyl}-1H-imidazole](/img/structure/B12588964.png)
